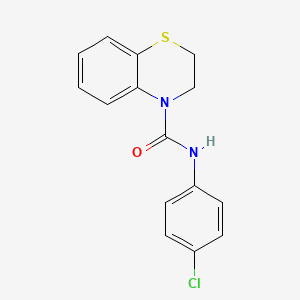

N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Übersicht

Beschreibung

N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a heterocyclic compound that contains a benzothiazine ring system. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of the chlorophenyl group and the benzothiazine ring imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves the reaction of 4-chloroaniline with 2-aminothiophenol under specific conditions to form the benzothiazine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization. The resulting intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the final carboxamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide and related compounds.

-

Antibacterial Efficacy :

- A study investigated the antimicrobial activity of various chloroacetamides, including those with a 4-chlorophenyl substitution. The compounds showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) while being less effective against Gram-negative bacteria like Escherichia coli .

- The presence of halogenated substituents was noted to enhance lipophilicity, allowing better penetration through bacterial membranes .

-

Case Study :

- In a research effort focused on newly synthesized N-substituted phenyl compounds, this compound was evaluated for its ability to inhibit bacterial growth. It demonstrated promising results against multiple strains, confirming its potential as a lead compound for further development in antimicrobial therapies .

Anticancer Properties

Research has also explored the anticancer applications of this compound.

-

Cytotoxic Activity :

- A recent study evaluated new pyridine-based chalcones and pyrazolines for their cytotoxic effects against various cancer cell lines. Among these compounds, those with the N-(4-chlorophenyl) moiety exhibited significant antiproliferative activity, with submicromolar GI50 values indicating strong potential as anticancer agents .

- The study reported that specific derivatives showed better cytotoxic activity than doxorubicin, a standard chemotherapy drug, suggesting that this compound could serve as a basis for developing more effective cancer treatments .

- Mechanism of Action :

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-thiol: Contains a thiol group instead of a carboxamide.

N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-amine: Features an amine group in place of the carboxamide.

Uniqueness

N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is unique due to the presence of both the chlorophenyl group and the benzothiazine ring, which confer distinct chemical and biological properties

Biologische Aktivität

N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a heterocyclic compound that has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H13ClN2OS

- Molecular Weight : 304.79 g/mol

- CAS Number : 182128-50-3

The compound features a benzothiazine ring system, which contributes to its unique pharmacological properties. The presence of the chlorophenyl group enhances its biological activity by influencing interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroaniline with 2-aminothiophenol under dehydrating conditions. This process can be optimized through various methods to improve yield and purity.

General Synthetic Route:

- Reactants : 4-chloroaniline and 2-aminothiophenol.

- Reagents : Phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

- Solvent : Dichloromethane or toluene.

- Conditions : Reflux until completion.

Biological Activity

The biological activity of this compound has been evaluated in various studies, demonstrating a range of pharmacological effects.

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. In particular:

- Antibacterial Effects : Compounds similar to N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Other strains tested | Weak to Moderate |

Antifungal Activity

Benzothiazine derivatives have also demonstrated antifungal properties, particularly against species like Aspergillus niger and Aspergillus fumigatus. The compounds can inhibit mycelium growth at concentrations as low as 10 μg/mL .

Anticancer Activity

Studies have shown that benzothiazine derivatives possess anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways .

The biological mechanisms through which this compound exerts its effects include:

- Calcium Channel Blockade : Similar compounds have exhibited calcium antagonistic activities, though they are generally considered weak calcium channel blockers .

- Inhibition of β-Hematin Formation : This mechanism is particularly relevant in the context of antimalarial activity, where the compound affects heme detoxification pathways in malaria parasites .

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase and urease, indicating possible applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

A notable study investigated the antihypertensive effects of related benzothiazine derivatives in spontaneously hypertensive rats. The results indicated that certain derivatives exhibited significant blood pressure-lowering effects .

Another study focused on the synthesis and biological evaluation of various benzothiazine derivatives for their anticancer activity against different cancer cell lines. The findings supported the potential use of these compounds in cancer therapy due to their ability to induce apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted anilines with benzothiazine precursors. For example, analogous compounds (e.g., ) use intermediates like 4-chloroaniline and benzothiazine carbonyl chloride. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical. Reaction optimization may require Design of Experiments (DoE) to minimize variables .

Q. How to characterize the structural features of this compound using spectroscopic and computational tools?

- Methodological Answer :

- Spectroscopy : Use H NMR to confirm the dihydrobenzothiazine ring’s proton environment (e.g., δ 3.2–4.0 ppm for CH groups) and IR for carboxamide C=O stretching (~1650–1700 cm).

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular geometry and electronic properties. Compare computed vs. experimental IR/NMR data to validate structure .

Q. What preliminary assays are suitable for screening biological activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC determination.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency.

- Binding Studies : Surface Plasmon Resonance (SPR) or microscale thermophoresis (MST) to measure target affinity .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Statistical Analysis : Apply multivariate regression (e.g., partial least squares) to identify confounding variables (e.g., solvent effects, cell line heterogeneity).

- Orthogonal Validation : Cross-validate using alternative assays (e.g., isothermal titration calorimetry vs. SPR).

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to assess reproducibility .

Q. What computational strategies optimize reaction conditions for scalable synthesis?

- Methodological Answer :

- Quantum Chemical Modeling : Use reaction path search methods (e.g., artificial force-induced reaction) to identify transition states and intermediates.

- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts, solvents, or temperatures.

- Process Simulation : ASPEN or COMSOL for continuous-flow synthesis optimization .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the chlorophenyl (e.g., electron-withdrawing groups) or benzothiazine ring (e.g., saturation of dihydro moiety).

- Biological Testing : Prioritize analogs based on in silico docking (e.g., AutoDock Vina) against target proteins (e.g., kinases).

- Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Cryo-EM/X-ray Crystallography : Resolve ligand-target complexes to identify binding pockets.

- Metabolomics : LC-MS/MS to track downstream metabolic perturbations in treated cells.

- Kinetic Studies : Stopped-flow spectroscopy for real-time monitoring of enzyme inhibition .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)17-15(19)18-9-10-20-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPASUBPOSZAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.